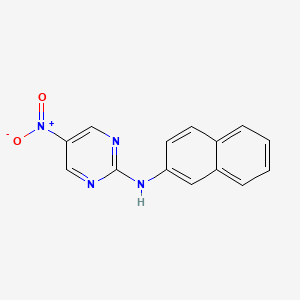![molecular formula C17H27NO2 B5089409 4-[5-(4-ethylphenoxy)pentyl]morpholine](/img/structure/B5089409.png)
4-[5-(4-ethylphenoxy)pentyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-ethylphenoxy)pentyl]morpholine, also known as SR-9011, is a synthetic compound that belongs to the class of Rev-Erb agonists. Rev-Erb is a protein that is involved in the regulation of the circadian rhythm, metabolism, and inflammation. SR-9011 has been found to have potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology.
Mécanisme D'action
4-[5-(4-ethylphenoxy)pentyl]morpholine works by binding to Rev-Erb, which is a protein that is involved in the regulation of the circadian rhythm, metabolism, and inflammation. When 4-[5-(4-ethylphenoxy)pentyl]morpholine binds to Rev-Erb, it activates the protein, which leads to changes in gene expression and cellular metabolism.
Biochemical and Physiological Effects:
4-[5-(4-ethylphenoxy)pentyl]morpholine has been found to have several biochemical and physiological effects. It has been shown to regulate the circadian rhythm, which is the internal biological clock that regulates the sleep-wake cycle. 4-[5-(4-ethylphenoxy)pentyl]morpholine has also been found to regulate metabolism, particularly the metabolism of glucose and lipids. Additionally, 4-[5-(4-ethylphenoxy)pentyl]morpholine has been found to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[5-(4-ethylphenoxy)pentyl]morpholine in lab experiments is that it is a potent agonist of Rev-Erb, which makes it a useful tool for studying the regulation of the circadian rhythm, metabolism, and inflammation. However, one limitation of using 4-[5-(4-ethylphenoxy)pentyl]morpholine is that it is a synthetic compound, which may limit its applicability in certain experimental systems.
Orientations Futures
There are several future directions for research on 4-[5-(4-ethylphenoxy)pentyl]morpholine. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential applications in the regulation of metabolism, particularly in the treatment of metabolic disorders such as obesity and diabetes. Additionally, further research is needed to elucidate the mechanisms by which 4-[5-(4-ethylphenoxy)pentyl]morpholine regulates the circadian rhythm and to investigate its potential applications in the treatment of circadian rhythm disorders.
Méthodes De Synthèse
The synthesis of 4-[5-(4-ethylphenoxy)pentyl]morpholine involves several steps. First, 4-ethylphenol is reacted with 1-bromo-5-chloropentane to form 5-(4-ethylphenoxy)pentyl bromide. This intermediate is then reacted with morpholine in the presence of a base to form 4-[5-(4-ethylphenoxy)pentyl]morpholine.
Applications De Recherche Scientifique
4-[5-(4-ethylphenoxy)pentyl]morpholine has been found to have potential applications in scientific research. It has been shown to have a significant effect on the circadian rhythm, metabolism, and inflammation. 4-[5-(4-ethylphenoxy)pentyl]morpholine has been found to be a potent agonist of Rev-Erb, which is a protein that is involved in the regulation of these processes.
Propriétés
IUPAC Name |
4-[5-(4-ethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-2-16-6-8-17(9-7-16)20-13-5-3-4-10-18-11-14-19-15-12-18/h6-9H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXYNIYVRSDABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5089333.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5089345.png)

![N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5089355.png)

![7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5089380.png)
amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5089386.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5089388.png)

![2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
![N-[(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5089413.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5089428.png)